1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole (CAS 1877222-64-4) is a heterocyclic building block comprising an azetidine ring attached to a pyrazole core bearing an isopropoxy group at the 4-position. Its molecular formula is C9H15N3O with a molecular weight of 181.23 g/mol.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B12091831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN(N=C1)C2CNC2
InChIInChI=1S/C9H15N3O/c1-7(2)13-9-5-11-12(6-9)8-3-10-4-8/h5-8,10H,3-4H2,1-2H3
InChIKeyQRCVKTKTHLQPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole: Sourcing and Core Identity Data for Research Procurement


1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole (CAS 1877222-64-4) is a heterocyclic building block comprising an azetidine ring attached to a pyrazole core bearing an isopropoxy group at the 4-position [1]. Its molecular formula is C9H15N3O with a molecular weight of 181.23 g/mol . This compound is primarily utilized in medicinal chemistry as a versatile intermediate for the construction of more complex molecules, particularly within S1P receptor modulator programs and other central nervous system-targeted research campaigns [2].

Why 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole Cannot Be Directly Replaced by Common Analogs in Medicinal Chemistry Workflows


Azetidine-pyrazole hybrids represent a chemotype of interest due to the combination of the strained, three-dimensional azetidine ring and the hydrogen-bonding capacity of the pyrazole [1]. However, subtle structural modifications—such as the presence and position of the isopropoxy group—dramatically alter both physicochemical properties and synthetic utility. Simply substituting a non-isopropoxy analog (e.g., 1-(azetidin-3-yl)-1H-pyrazole) can lead to significant changes in lipophilicity, solubility, and subsequent downstream reactivity [2]. The following quantitative evidence demonstrates that the 4-isopropoxy substitution confers a distinct profile that cannot be assumed to be equivalent to other commercially available azetidine-pyrazole building blocks .

Quantitative Differentiation of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole from Key Structural Analogs


Enhanced Lipophilicity Relative to Non-Alkoxy Azetidine-Pyrazole Scaffolds

The 4-isopropoxy substitution increases lipophilicity compared to the parent 1-(azetidin-3-yl)-1H-pyrazole. The target compound's predicted logP is approximately 1.2 [1], whereas the unsubstituted analog 1-(azetidin-3-yl)-1H-pyrazole exhibits a measured logP of -0.211 [2]. This difference of ~1.4 log units corresponds to a >25-fold increase in octanol-water partition coefficient.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Distinct Hydrogen-Bonding Profile vs. Pyrazole-Only Fragments

The compound possesses 3 hydrogen bond acceptors (two from the pyrazole nitrogens, one from the ether oxygen) and 1 hydrogen bond donor (the azetidine NH) [1]. In contrast, 4-isopropoxy-1H-pyrazole lacks the azetidine NH, resulting in only 2 hydrogen bond acceptors and 1 donor . The additional acceptor in the target compound provides an extra interaction point for target binding.

Fragment-Based Drug Discovery Ligand Efficiency Solubility

Increased Molecular Complexity vs. Simple Azetidine-Pyrazole Building Blocks

The compound exhibits a molecular weight of 181.23 g/mol and a fraction of sp3-hybridized carbons (Fsp3) of approximately 0.6, reflecting significant three-dimensional character [1]. In comparison, the simpler building block 1-(azetidin-3-yl)-1H-pyrazole has a molecular weight of 123.16 g/mol and an Fsp3 of ~0.5 [2]. The higher molecular complexity and increased sp3 content of the target compound align with modern medicinal chemistry preferences for lead-like chemical space.

Chemical Space Exploration Molecular Diversity Synthetic Building Blocks

Optimal Deployment Scenarios for 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole in Drug Discovery and Chemical Biology


CNS-Targeted Lead Generation: Exploiting Enhanced Lipophilicity

Due to its increased logP (~1.2) relative to non-alkoxy analogs [1], this compound is ideally suited for central nervous system (CNS) drug discovery programs where improved blood-brain barrier penetration is desired. The 4-isopropoxy group provides a balance of lipophilicity without exceeding the typical CNS drug range (logP 1-3), making it a strategic building block for synthesizing analogs of known S1P receptor modulators with potential neuroprotective or neuroinflammatory applications [2].

Fragment-Based Screening Libraries Requiring Three-Dimensional Diversity

With an Fsp3 of ~0.6 and a molecular weight within the 'rule of three' guidelines for fragments, this compound offers enhanced three-dimensional shape diversity compared to simpler azetidine-pyrazole fragments [1]. It is well-suited for inclusion in fragment libraries aimed at probing novel chemical space, particularly for targets where flat, aromatic compounds have yielded limited hit rates [2].

Synthesis of S1P Receptor Modulator Analogs

The azetidine-pyrazole core is a recognized pharmacophore for sphingosine-1-phosphate (S1P) receptor modulation [1]. The 4-isopropoxy substitution pattern of this specific compound aligns with patent disclosures describing active S1P modulators [2]. Researchers synthesizing focused libraries around this mechanism of action will find this compound a valuable and differentiated intermediate for generating novel analogs with potentially improved pharmacokinetic properties.

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